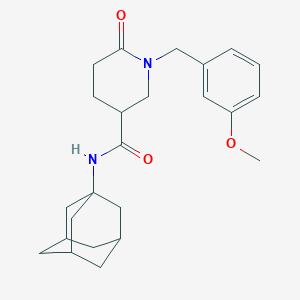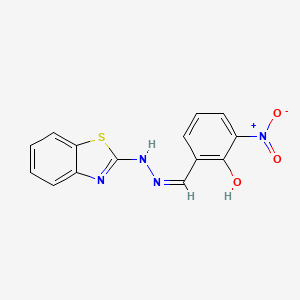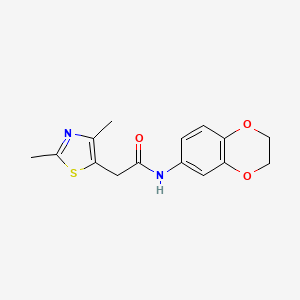
N-1-adamantyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as "AMPAKINE CX717" and is known for its ability to enhance cognitive function and memory. In
Mechanism of Action
AMPAKINE CX717 works by enhancing the activity of AMPA receptors in the brain. These receptors are responsible for mediating the excitatory neurotransmission in the brain, which is essential for cognitive function and memory. By enhancing the activity of these receptors, AMPAKINE CX717 can improve cognitive function and memory.
Biochemical and Physiological Effects:
AMPAKINE CX717 has been shown to have several biochemical and physiological effects. It has been found to enhance the release of acetylcholine, a neurotransmitter that is essential for cognitive function and memory. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
AMPAKINE CX717 has several advantages for lab experiments. It is a potent and selective AMPA receptor modulator, which makes it an ideal tool for studying the role of AMPA receptors in cognitive function and memory. Additionally, it has been shown to have a good safety profile, which makes it suitable for use in animal and human studies.
However, there are also some limitations associated with the use of AMPAKINE CX717 in lab experiments. One of the main limitations is that it can be difficult to administer the compound in a controlled manner, which can lead to variations in the results obtained. Additionally, the effects of AMPAKINE CX717 can be influenced by various factors, including the age and gender of the subjects, which can make it challenging to draw definitive conclusions from the results obtained.
Future Directions
There are several future directions for the study of AMPAKINE CX717. One area of interest is the potential therapeutic applications of the compound in the treatment of various neurological disorders. Additionally, there is a need for further research to elucidate the mechanisms underlying the cognitive-enhancing effects of AMPAKINE CX717. Finally, there is a need for the development of more selective and potent AMPA receptor modulators, which could have significant implications for the treatment of various neurological disorders.
Synthesis Methods
The synthesis of AMPAKINE CX717 involves several steps, including the reaction of 3-methoxybenzylamine with 1-adamantylcarboxylic acid to form N-1-adamantyl-3-methoxybenzylamine. This intermediate is then subjected to a reaction with ethyl chloroformate to form N-1-adamantyl-1-(3-methoxybenzyl) carbamate. Finally, the carbamate is subjected to a reaction with piperidine-3-carboxylic acid to form N-1-adamantyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide.
Scientific Research Applications
AMPAKINE CX717 has been extensively studied for its potential applications in various areas of scientific research. It has been found to enhance cognitive function and memory in both animal and human studies. Additionally, it has been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
N-(1-adamantyl)-1-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O3/c1-29-21-4-2-3-16(10-21)14-26-15-20(5-6-22(26)27)23(28)25-24-11-17-7-18(12-24)9-19(8-17)13-24/h2-4,10,17-20H,5-9,11-15H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZILJKBCKSDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CC(CCC2=O)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-1-(3-methoxybenzyl)-6-oxo-3-piperidinecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(trifluoromethyl)phenyl]-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}acetamide](/img/structure/B5971755.png)
![{3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5971760.png)
![2-(4-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971766.png)
![1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5971774.png)

![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)
![1-(2-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5971798.png)

![N,N-dimethyl-2-{4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B5971830.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5971844.png)
![3-{1-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B5971845.png)
![4-methoxy-N-({1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5971858.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}acetamide](/img/structure/B5971867.png)